

Flow cytometry protocol to assess TN14003-induced changes in immune cell populations

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Compound of Interest

Compound Name: TN14003

Cat. No.: B1682971

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Application Note & Protocol

Flow Cytometry Protocol to Assess TN14003-Induced Changes in Immune Cell Populations

Audience: Researchers, scientists, and drug development professionals.

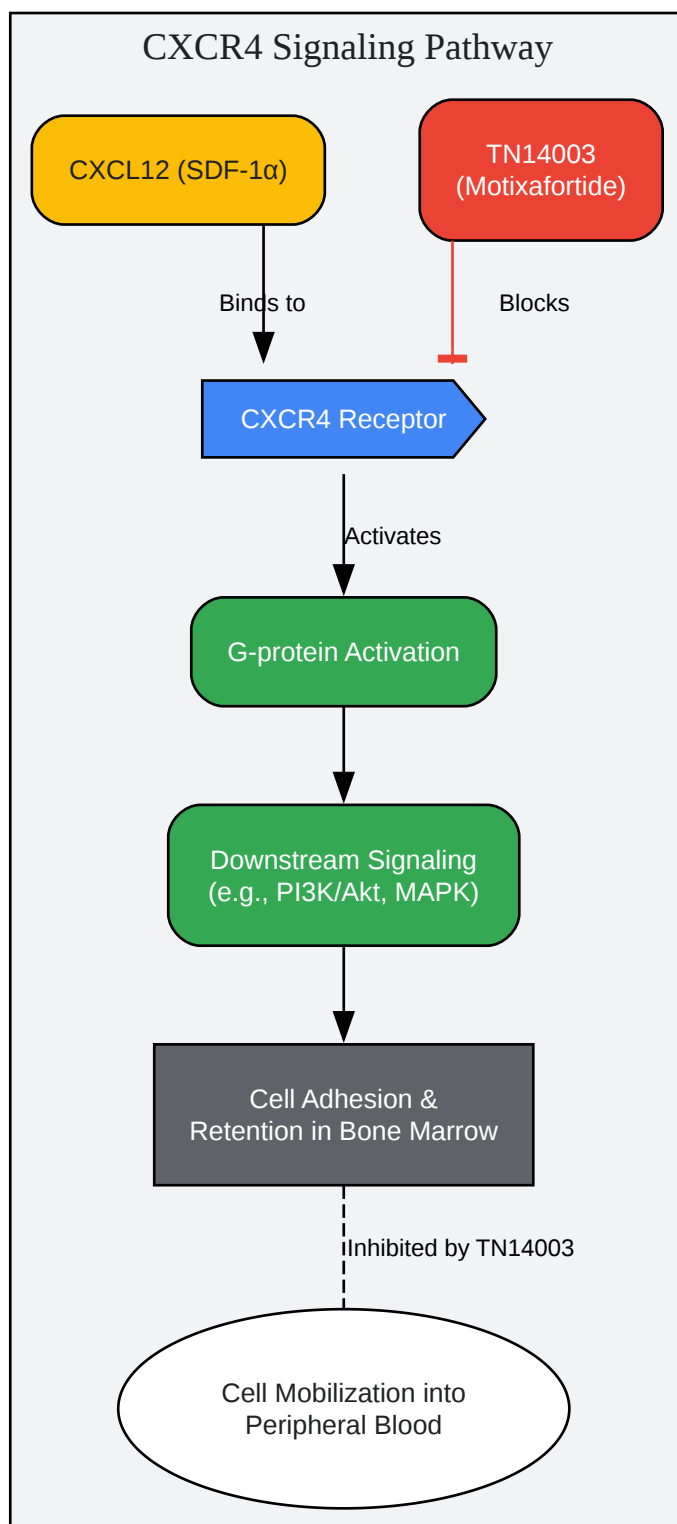
Introduction

TN14003, also known as Motixafortide, is a potent peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 α (SDF-1 α or CXCL12), is crucial for the retention of hematopoietic stem cells and various immune cells within the bone marrow niche.^{[1][2][3][4]} By blocking this interaction, **TN14003** induces the rapid mobilization of these cells into the peripheral circulation.^{[1][4][5]} This application note provides a detailed flow cytometry protocol to identify and quantify the changes in major immune cell populations in human peripheral blood following the administration of **TN14003**. This protocol is designed to be a valuable tool for preclinical and clinical research aimed at understanding the pharmacodynamics of CXCR4 antagonists.

Mechanism of Action: **TN14003**-Mediated Immune Cell Mobilization

The CXCL12/CXCR4 axis plays a pivotal role in regulating the trafficking of immune cells. High concentrations of CXCL12 in the bone marrow promote the retention of CXCR4-expressing cells, including hematopoietic progenitors, T cells, B cells, monocytes, and dendritic cells.^{[2][6]}

TN14003 competitively binds to CXCR4, thereby preventing its interaction with CXCL12. This disruption of the retention signal leads to the egress of immune cells from the bone marrow into the peripheral blood.^{[1][4]} Monitoring the changes in these cell populations is essential for evaluating the biological activity of **TN14003**.



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Caption: CXCR4 signaling pathway and **TN14003** mechanism of action.

Experimental Protocol

This protocol is designed for the analysis of human peripheral blood samples.

1. Materials and Reagents

- Whole blood collection tubes (containing EDTA or heparin)
- Phosphate-buffered saline (PBS)
- Red Blood Cell Lysis Buffer
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc Receptor Blocking Reagent
- Fluorochrome-conjugated antibodies (see Table 1)
- Viability Dye (e.g., 7-AAD or a fixable viability dye)
- Compensation beads
- FACS tubes (5 mL polystyrene round-bottom tubes)

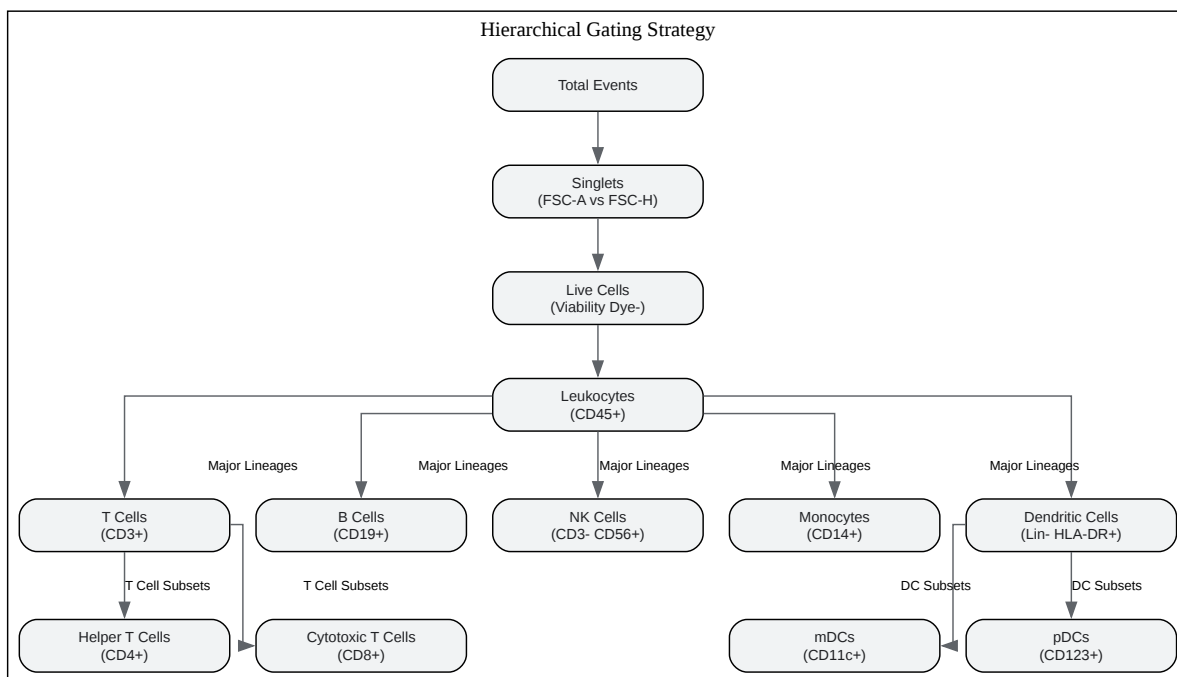
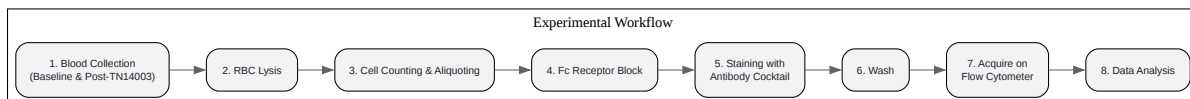
2. Antibody Panel

A well-designed antibody panel is critical for accurate immunophenotyping. The following 10-color panel is proposed for the comprehensive analysis of major immune cell populations affected by **TN14003**.

Table 1: Proposed Antibody Panel for Immunophenotyping	:---	:---	:---	:---	Marker
Fluorochrome	Cell Population	Purpose	CD45	BUV395	All Leukocytes
Pan-leukocyte	marker for initial gating.		CD3	APC-H7	T Cells
Primary marker for T lymphocytes.		CD4	BUV496	Helper T Cells	Identifies CD4+ T cell subset.
	CD8	PerCP-Cy5.5	Cytotoxic T	Cells	Identifies CD8+ T cell subset.
	CD19	PE-Cy7	B Cells	Primary marker for B	lymphocytes.
	CD56	BV605	NK Cells	Identifies Natural Killer cells.	
	CD14	BV786	Monocytes	Primary marker for monocytes.	
	CD11c	FITC	Myeloid Dendritic Cells	Identifies mDC subset.	
	CD123	PE	Plasmacytoid Dendritic Cells	Identifies pDC subset.	

HLA-DR | BV510 | Antigen Presenting Cells | Marker for APCs, including B cells, monocytes, and DCs. | Viability Dye | e.g., Zombie NIR | Live/Dead Discrimination | Excludes dead cells from analysis. |

3. Experimental Workflow



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